6-(4-Chlorophenyl)-2-methyloxazinane

Description

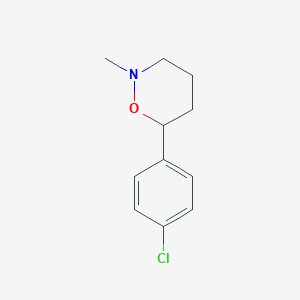

6-(4-Chlorophenyl)-2-methyloxazinane (CAS 912617-77-7) is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom in its oxazinane ring. The molecule features a 4-chlorophenyl substituent at position 6 and a methyl group at position 2 . Its InChIKey (QHJUIPSZPVNASK-UHFFFAOYSA-N) confirms its stereochemical uniqueness.

Properties

CAS No. |

15769-91-2 |

|---|---|

Molecular Formula |

C11H14ClNO |

Molecular Weight |

211.69 g/mol |

IUPAC Name |

6-(4-chlorophenyl)-2-methyloxazinane |

InChI |

InChI=1S/C11H14ClNO/c1-13-8-2-3-11(14-13)9-4-6-10(12)7-5-9/h4-7,11H,2-3,8H2,1H3 |

InChI Key |

DAHISRJDRDHLFM-UHFFFAOYSA-N |

SMILES |

CN1CCCC(O1)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CN1CCCC(O1)C2=CC=C(C=C2)Cl |

Synonyms |

6-(4-Chlorophenyl)-3,4,5,6-tetrahydro-2-methyl-2H-1,2-oxazine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

(a) 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine

This compound (synthesized in ) shares the 4-chlorophenyl group but differs in core structure: it contains a 1,3,5-oxadiazin-2-amine ring with a trichloromethyl group at position 3. The nitrogen-rich oxadiazine ring enhances electrophilic reactivity compared to the oxygen-dominated oxazinane . Synthesis involves dehydrosulfurization of thiourea precursors, a method optimized for high yields (75–92%) under mild conditions .

(b) 6-(4-Chlorophenyl)-2-methylnicotinic Acid

A pyridine derivative (CAS 1242015-13-9) with a carboxylic acid group at position 3 and a methyl group at position 2. The aromatic pyridine core contrasts with the partially saturated oxazinane, leading to differences in polarity and hydrogen-bonding capacity .

Comparative Data Table

Research Findings and Reactivity

- Synthetic Efficiency : The oxadiazin-2-amine derivative () demonstrates superior synthetic scalability due to optimized dehydrosulfurization protocols, achieving yields >90% . In contrast, this compound’s synthesis route remains undocumented in the provided sources.

- Stability and Reactivity : The trichloromethyl group in the oxadiazin-2-amine enhances electrophilicity, making it reactive toward nucleophiles. The oxazinane’s saturated ring likely improves metabolic stability compared to the aromatic nicotinic acid analog .

- Solubility: The carboxylic acid group in 6-(4-Chlorophenyl)-2-methylnicotinic acid increases water solubility, whereas the oxazinane’s nonpolar structure may favor lipid membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.